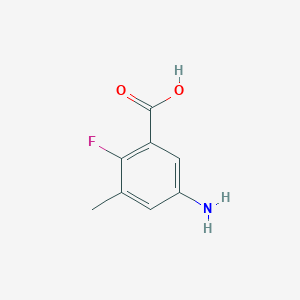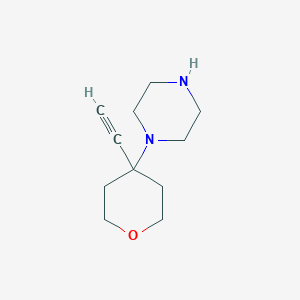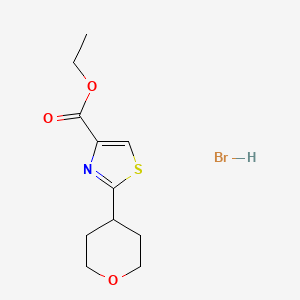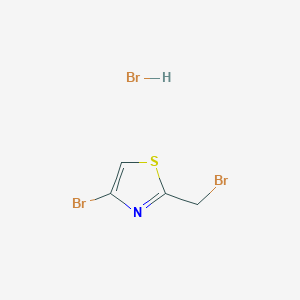![molecular formula C13H15Cl2NO4 B13514903 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dichlorophenyl acetic acid moiety. One common method involves the reaction of tert-butyl chloroformate with the corresponding amine to form the Boc-protected intermediate. This intermediate is then reacted with 2,4-dichlorophenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted phenyl derivatives, and various oxidized species .
Aplicaciones Científicas De Investigación
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- ®-2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other Boc-protected amino acids and enhances its utility in various applications .
Propiedades
Fórmula molecular |
C13H15Cl2NO4 |
|---|---|
Peso molecular |
320.16 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(14)6-9(8)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
GAMDFFYPZLOIOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



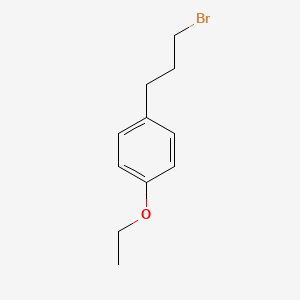
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)

![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
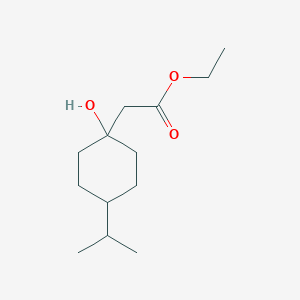
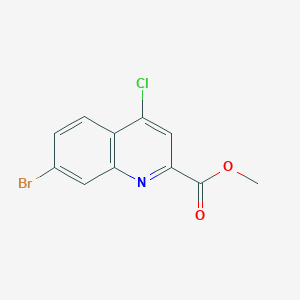
![N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine](/img/structure/B13514859.png)

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
